molecular formula C14H23NO2 B1381127 Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1356476-38-4

Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B1381127
CAS No.: 1356476-38-4
M. Wt: 237.34 g/mol
InChI Key: KMRROMGNLAWBLG-UHFFFAOYSA-N
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Description

Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate: is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by a spiro junction where a nitrogen atom is part of the ring system, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of a suitable spirocyclic precursor with tert-butyl chloroformate under basic conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydride are employed to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often performed to achieve this.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen or the tert-butyl ester group. Common reagents include alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Chemistry: Tert-butyl 2-methylidene-7-azaspiro[35]nonane-7-carboxylate is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its spirocyclic structure, which can mimic natural substrates or inhibitors.

Medicine: The compound has potential applications in drug discovery and development. Its spirocyclic structure can be modified to create novel therapeutic agents with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism of action of tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The compound may act as an inhibitor or activator, depending on the nature of the target and the modifications made to the spirocyclic core.

Comparison with Similar Compounds

  • Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Uniqueness: Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate is unique due to the presence of the methylidene group, which imparts distinct reactivity and stability compared to its analogs. This structural feature allows for selective modifications and applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-11-9-14(10-11)5-7-15(8-6-14)12(16)17-13(2,3)4/h1,5-10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRROMGNLAWBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=C)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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